molecular formula C10H10ClFN2S B1446459 (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride CAS No. 1187932-83-7

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Cat. No. B1446459
CAS RN: 1187932-83-7
M. Wt: 244.72 g/mol
InChI Key: MDZMGXTUXXICQS-UHFFFAOYSA-N
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Description

“(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H10ClFN2S . It has a molecular weight of 244.72 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a fluorophenyl group and a methanamine group .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including compounds like (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, have been studied for their antibacterial properties. The presence of the thiazole ring is known to contribute to the antibacterial activity, and specific substituents can enhance this effect. Research has shown that these compounds can be effective against a range of bacterial strains, offering potential as new antibacterial agents .

Antifungal Efficacy

In the realm of antifungal research, thiazole compounds have demonstrated significant activity. For instance, a derivative compound, 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid, showed comparable antifungal activity against C. albicans and C. glabrata to the standard drug ketoconazole . This suggests that (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride could also be explored for similar antifungal applications.

Anti-Inflammatory and Analgesic Potential

Thiazole derivatives are also explored for their anti-inflammatory and analgesic properties. These compounds can interact with various biological targets to induce anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antitumor and Cytotoxic Activity

The antitumor and cytotoxic activities of thiazole derivatives are of significant interest in cancer research. Some thiazole compounds have been synthesized and tested for their efficacy on human tumor cell lines, showing promising results. This indicates the potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride in cancer therapy as a cytotoxic agent .

Antiviral Properties

Thiazole derivatives have been identified to possess antiviral properties. Their ability to inhibit viral replication makes them candidates for the development of new antiviral drugs. The structural features of thiazoles, including the presence of fluorophenyl groups, contribute to their interaction with viral proteins .

Antidiabetic Activity

Research into antidiabetic drugs has included the investigation of thiazole derivatives due to their potential to act as insulin sensitizers or secretagogues. The modification of the thiazole core structure can lead to compounds with significant antidiabetic activity, which can be further optimized for therapeutic use .

Neuroprotective Effects

Thiazole compounds have shown neuroprotective effects in various models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems and protect neuronal cells from damage is a promising avenue for the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Antioxidant Capacity

The antioxidant capacity of thiazole derivatives is another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases. The exploration of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride in this context could lead to the development of novel antioxidants .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be studied further for its biological activity, given the activity of related compounds .

Mechanism of Action

properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMGXTUXXICQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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